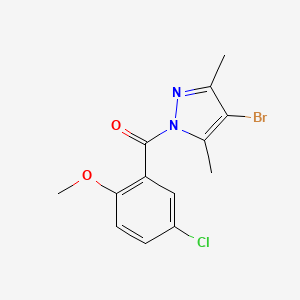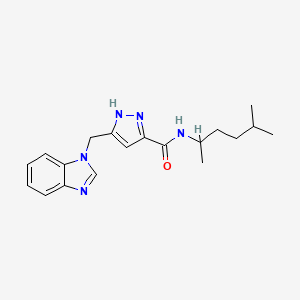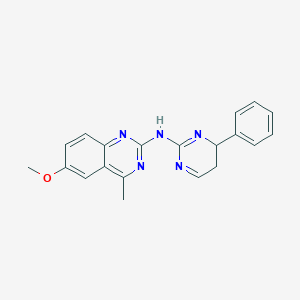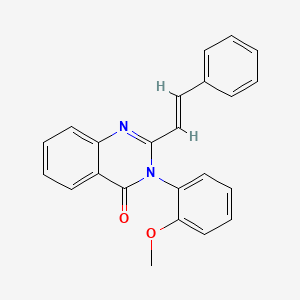![molecular formula C12H18Cl3NO B5431541 [2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431541.png)
[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride, commonly known as Clenbuterol, is a beta-2 adrenergic agonist that has been widely used in scientific research due to its bronchodilator and thermogenic properties. It was initially developed as a treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, it has gained popularity among bodybuilders and athletes for its ability to increase muscle mass and reduce body fat.
作用机制
Clenbuterol exerts its effects by binding to beta-2 adrenergic receptors in the body, which are primarily found in the lungs and skeletal muscle. This leads to the activation of a signaling pathway that causes relaxation of smooth muscle in the airways and an increase in the production of heat in the body.
Biochemical and Physiological Effects:
Clenbuterol has been shown to increase muscle mass and reduce body fat in animal studies and human clinical trials. It also has the potential to improve exercise performance by increasing aerobic capacity and reducing fatigue. However, the long-term effects of clenbuterol on muscle and bone health are not well understood.
实验室实验的优点和局限性
Clenbuterol has several advantages for use in laboratory experiments. It is relatively easy to administer and has a well-established safety profile. It also has a long half-life, which allows for sustained effects over a period of time. However, its effects can vary depending on the species and strain of animal used, and it may not be suitable for all types of experiments.
未来方向
There are several potential future directions for research on clenbuterol. One area of interest is its potential use in the treatment of muscle wasting disorders such as muscular dystrophy. Another area of focus is the development of more selective beta-2 adrenergic agonists that have fewer side effects and are more effective in specific tissues. Additionally, there is a need for further research on the long-term effects of clenbuterol on muscle and bone health, as well as its potential for abuse in the athletic community.
In conclusion, clenbuterol is a beta-2 adrenergic agonist that has been widely used in scientific research for its bronchodilator and thermogenic properties. It has potential therapeutic applications in the treatment of respiratory diseases, heart failure, and muscle wasting disorders. While it has several advantages for use in laboratory experiments, further research is needed to fully understand its long-term effects and potential for abuse.
合成方法
Clenbuterol is synthesized through a series of chemical reactions involving 2,4-dichloroacetophenone, methylamine, and ethylamine. The final product is obtained in the form of a hydrochloride salt.
科学研究应用
Clenbuterol has been extensively studied for its potential therapeutic applications in the treatment of respiratory diseases. It has been shown to improve lung function and reduce airway inflammation in patients with asthma and [2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride. In addition, it has been investigated for its potential use in the treatment of heart failure and muscle wasting disorders.
属性
IUPAC Name |
2-(2,4-dichloro-3,5-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO.ClH/c1-4-15-5-6-16-10-7-8(2)11(13)9(3)12(10)14;/h7,15H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULULOKUEMOTTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C(=C(C(=C1)C)Cl)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431486.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(3-phenoxypropanoyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5431493.png)
![6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5431498.png)

![2-tert-butyl-6-[(3,4-dimethoxyphenyl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5431512.png)
![N-[2-(2-chlorophenoxy)ethyl]-6-cyanonicotinamide](/img/structure/B5431533.png)
![3,5-dimethyl-1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)-1H-pyrazole](/img/structure/B5431539.png)


![2-{2-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5431563.png)

![1-benzyl-4-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B5431575.png)
![3-(allylthio)-6-[3-(benzyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5431583.png)